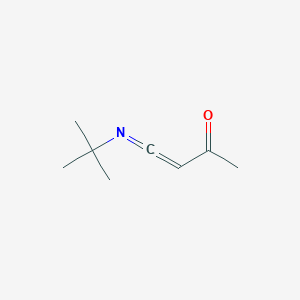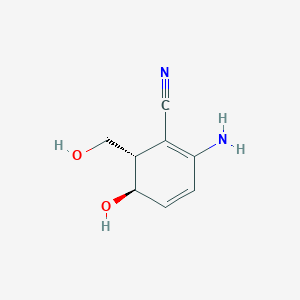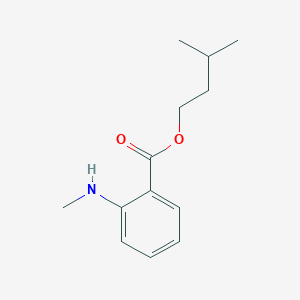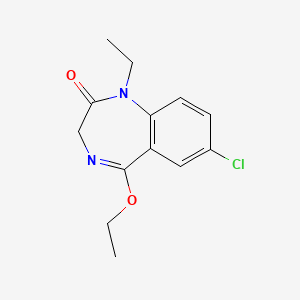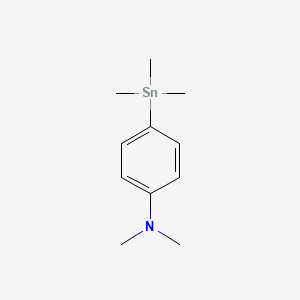
N,N,4-Triphenyl-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,4-Triphenyl-1,3-thiazol-2-amine: is a heterocyclic compound that contains a thiazole ring substituted with three phenyl groups. Thiazoles are known for their diverse biological activities and are found in various bioactive molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N,4-Triphenyl-1,3-thiazol-2-amine typically involves the reaction of 2-aminothiazole with benzaldehyde derivatives under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions: N,N,4-Triphenyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; solvents like dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N,4-Triphenyl-1,3-thiazol-2-amine is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: The compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development .
Industry: In the material science field, this compound is used in the development of organic semiconductors and light-emitting diodes (LEDs). Its electronic properties are exploited to create materials with specific conductive and luminescent characteristics .
Wirkmechanismus
The mechanism of action of N,N,4-Triphenyl-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2,4-Disubstituted Thiazoles: These compounds also contain a thiazole ring with substitutions at the 2 and 4 positions.
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir contain thiazole rings and are used as antimicrobial and antiretroviral agents, respectively.
Uniqueness: N,N,4-Triphenyl-1,3-thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to interact with biological targets in ways that other thiazole derivatives may not, making it a valuable compound in drug discovery and material science .
Eigenschaften
CAS-Nummer |
23353-02-8 |
|---|---|
Molekularformel |
C21H16N2S |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
N,N,4-triphenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C21H16N2S/c1-4-10-17(11-5-1)20-16-24-21(22-20)23(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H |
InChI-Schlüssel |
LQFGBQNMJQKJOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(But-2-en-1-yl)oxy]methyl}oxirane](/img/structure/B14714660.png)

